molecular formula C15H20FNO3S2 B2610956 (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane CAS No. 1790197-00-0

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane

Cat. No.: B2610956
CAS No.: 1790197-00-0
M. Wt: 345.45
InChI Key: LIPYNNIMDRHJCD-UHFFFAOYSA-N
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Description

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of functional groups like sulfonyl, methoxy, and fluoro, which contribute to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Functionalization with fluoro and methoxy groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the positions of the fluoro or methoxy groups.

Scientific Research Applications

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonyl and fluoro groups.

    Medicine: Potential use in drug discovery and development due to its unique structure and reactivity.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets. The bicyclic structure provides rigidity, which can enhance the compound’s stability and interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
  • (1R,5S)-8-((5-fluoro-2-ethoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane

Uniqueness

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is unique due to the specific combination of functional groups and the bicyclic structure. The presence of the fluoro group can enhance the compound’s stability and reactivity, while the methoxy group can influence its solubility and interaction with biological targets. This combination of features makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

8-(5-fluoro-2-methoxyphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S2/c1-20-14-6-3-10(16)7-15(14)22(18,19)17-11-4-5-12(17)9-13(8-11)21-2/h3,6-7,11-13H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPYNNIMDRHJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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